2-Methyl-4-phenyl-1,2,4-triazole-3-thione

Description

BenchChem offers high-quality 2-Methyl-4-phenyl-1,2,4-triazole-3-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-phenyl-1,2,4-triazole-3-thione including the price, delivery time, and more detailed information at info@benchchem.com.

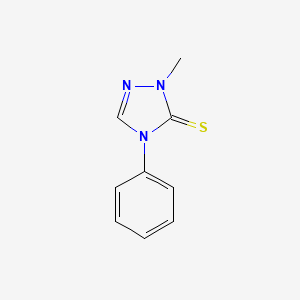

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenyl-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-11-9(13)12(7-10-11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCIJGNSDRIHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N(C=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione

[1][2]

Executive Summary

2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 2360-40-9 ) is a specific isomer of the triazole-thione class, distinguished by its N2-methylation and N4-phenylation.[1][2][3] Unlike its S-alkylated counterparts (thioethers), this compound exists predominantly in the thione form due to the N-substitution, making it a stable scaffold for drug discovery. Recent high-impact studies (2024) have highlighted this core structure as a potent Galectin-3 inhibitor , offering therapeutic potential for fibrosis and cancer metastasis.

Chemical Identity & Physicochemical Properties[5][6][7][8][9]

The precise identification of this molecule relies on distinguishing it from its regioisomers (e.g., 1-methyl or S-methyl variants).

Core Data Table[10]

| Property | Specification |

| IUPAC Name | 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Common Name | 2-Methyl-4-phenyl-1,2,4-triazole-3-thione |

| CAS Number | 2360-40-9 |

| Molecular Formula | C |

| Molecular Weight | 191.25 g/mol |

| Physical State | Crystalline Solid (White to off-white) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Melting Point | Typically 100–110 °C (Derivative dependent; pure form requires verification) |

| pKa | ~6.5 (Protonation of N4/N2 system) |

Structural Analysis

The molecule features a five-membered 1,2,4-triazole ring.[4] The thione (C=S) group at position 3 is locked in the thione tautomer because the adjacent nitrogen (N2) is methylated, preventing the formation of the thiol (-SH) tautomer.

-

N2-Methyl Group: Blocks tautomerization to the thiol form, enhancing metabolic stability against S-oxidation.

-

N4-Phenyl Group: Provides π-π stacking capabilities for protein binding pockets (e.g., Galectin-3).

-

C5-Position: Unsubstituted (C-H), serving as a vector for further functionalization (e.g., Mannich reactions).

Synthesis & Methodology

Protocol Integrity: The synthesis must ensure regioselectivity for the N2-methyl isomer over the N1-methyl or S-methyl byproducts. The most robust route utilizes methylhydrazine and phenyl isothiocyanate .

Reaction Scheme (Graphviz)

Caption: Two-step synthesis ensuring N2-methylation via methylhydrazine precursor.

Step-by-Step Protocol

-

Thiosemicarbazide Formation:

-

Dissolve phenyl isothiocyanate (1.0 eq) in absolute ethanol at 0°C.

-

Dropwise add methylhydrazine (1.1 eq). Note: Methylhydrazine is toxic; handle in a fume hood.

-

Stir at room temperature for 2 hours. The intermediate, 2-methyl-4-phenylthiosemicarbazide , will precipitate.

-

Filter and wash with cold ethanol.

-

-

Cyclization:

-

Suspend the intermediate in formic acid (excess) or a mixture of triethyl orthoformate and catalytic acid.

-

Reflux for 4–6 hours. Monitoring via TLC (EtOAc/Hexane) will show the disappearance of the open-chain intermediate.

-

Cool the mixture. Neutralize with NaHCO

if formic acid was used. -

The product precipitates as a solid.[5] Recrystallize from Ethanol/Water.[6]

-

Spectroscopic Characterization

Accurate characterization is vital to confirm the N2-methyl isomer and rule out S-methylation (which occurs if alkylation is performed after ring closure).

NMR Interpretation ( H & C)

-

H NMR (DMSO-d

- 8.5–9.0 ppm (1H, s): C5-H proton. This sharp singlet confirms the triazole ring closure.

- 7.4–7.6 ppm (5H, m): Phenyl aromatic protons.

-

3.6–3.8 ppm (3H, s): N-CH

-

C NMR (DMSO-d

- ~168 ppm: C=S (Thione carbon).

- ~145 ppm: C5 (Triazole CH).

- ~125–130 ppm: Phenyl carbons.

-

~35–40 ppm: N-CH

Infrared (IR) Spectroscopy

-

1270–1300 cm

: Strong C=S stretching vibration. -

1580–1600 cm

: C=N stretching of the triazole ring. -

Absence of 2500–2600 cm

: No S-H stretch, confirming the thione tautomer.

Biological & Pharmacological Relevance[1][7][10][14][15]

This scaffold has transitioned from a mere chemical intermediate to a bioactive core in modern drug design.

Therapeutic Applications[7][14]

-

Galectin-3 Inhibition (Fibrosis & Cancer):

-

Recent studies (2024) identify 2-methyl-4-phenyl-1,2,4-triazole-3-thione derivatives as potent inhibitors of Galectin-3 .

-

Mechanism: The thione sulfur forms a unique interaction (S···O or S-π) within the carbohydrate-binding domain (CRD) of Galectin-3, while the phenyl group engages in cation-π interactions with Arginine residues (e.g., Arg144).

-

-

Antimicrobial Activity:

-

The core exhibits bacteriostatic activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis enzymes.

-

-

Metabolic Stability:

-

The N-methyl group prevents glucuronidation at the nitrogen, a common metabolic clearance pathway for unsubstituted triazoles.

-

Signaling Pathway: Galectin-3 Blockade (Graphviz)

Caption: Mechanism of action for Galectin-3 inhibition by the triazole-thione scaffold.

References

-

Bristol Myers Squibb & J. Med. Chem. (2024). Atropisomerism Observed in Galactose-Based Monosaccharide Inhibitors of Galectin-3 Comprising 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Journal of Medicinal Chemistry.

-

PubChem Compound Summary. 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 2360-40-9).[1] National Center for Biotechnology Information. [1]

-

ChemicalBook. CAS 2360-40-9 Data Sheet & Physical Properties.

-

Zaporizhzhia State Medical University (2024). Synthesis methods of 1,2,4-triazole-3-thiones: A Review. Current Issues in Pharmacy and Medicine.

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. 2360-40-9 CAS MSDS (2-METHYL-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3H-1,2,4-Triazole-3-thione | C2HN3S | CID 21941101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

An In-depth Technical Guide to the Electronic Absorption Spectra Analysis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione (MPTT)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of the electronic absorption spectra of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione (MPTT), a member of a class of heterocyclic compounds with significant interest in pharmaceutical and materials science.[1][2][3] The guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into both the theoretical underpinnings and practical methodologies required for a robust spectral analysis. We will explore the nature of electronic transitions inherent to the triazole-thione scaffold, the profound influence of solvent environments (solvatochromism), and the synergistic application of experimental UV-Vis spectroscopy with theoretical Time-Dependent Density Functional Theory (TD-DFT) calculations. The protocols herein are presented not merely as steps, but as a self-validating system, where experimental observations are rationalized through computational insights, ensuring a high degree of scientific integrity.

Foundational Principles: Electronic Structure and Transitions

The electronic absorption spectrum of a molecule is a fingerprint of its electronic structure. For MPTT, the key spectral features arise from the interplay of the 1,2,4-triazole ring, the phenyl substituent, and the thione (C=S) group.

The Thione Chromophore and Tautomerism

The C=S double bond is the principal chromophore in MPTT.[4] Unlike their carbonyl (C=O) analogues, thiones absorb light at significantly longer wavelengths due to the lower energy of the sulfur 3p orbitals compared to oxygen's 2p orbitals. This results in a smaller energy gap between the non-bonding (n) and anti-bonding pi (π*) orbitals.

1,2,4-triazole-3-thiones can exist in two tautomeric forms: the thione and the thiol form.[4][5] The equilibrium between these forms is influenced by substitution and the solvent environment. UV-Vis spectroscopy is a powerful tool to distinguish between them; the presence of a strong absorption band at longer wavelengths is characteristic of the C=S group, confirming the predominance of the thione tautomer in most neutral, aprotic environments.[4][6] In the case of MPTT, the methylation at the N2 position locks the molecule in the thione form.

Primary Electronic Transitions

The UV-Vis spectrum of MPTT is expected to be dominated by two types of electronic transitions:

-

π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In MPTT, these transitions involve the delocalized π-system of the triazole and phenyl rings.

-

n → π* Transitions: These are lower-intensity absorptions arising from the excitation of a non-bonding electron (from the lone pair on the sulfur atom) to a π* anti-bonding orbital of the C=S group. These transitions are characteristically sensitive to solvent effects.

Caption: Energy level diagram of electronic transitions in MPTT.

The Influence of Solvent: Solvatochromism

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption bands when measured in different solvents. This phenomenon provides profound insights into the solute-solvent interactions and the nature of the electronic transition.

-

Hypsochromic Shift (Blue Shift): An absorption maximum (λmax) shifts to a shorter wavelength. This is often observed for n→π* transitions in polar, protic solvents. The solvent molecules can form hydrogen bonds with the lone pair electrons on the sulfur atom, lowering the energy of the ground state and thus increasing the energy required for the transition.

-

Bathochromic Shift (Red Shift): The λmax shifts to a longer wavelength. This is common for π→π* transitions in polar solvents, which tend to stabilize the more polar excited state more than the ground state, thereby decreasing the transition energy.

To quantify these effects, the Linear Solvation Energy Relationship (LSER) model is employed, often using Kamlet-Taft solvatochromic parameters.[7][8][9] This model correlates the wavenumber of the absorption maximum (ν_max) with the solvent's properties:

ν_max = ν₀ + sπ* + aα + bβ

Where:

-

π* : An index of solvent dipolarity/polarizability.

-

α : A measure of the solvent's hydrogen-bond donor (HBD) acidity.

-

β : A measure of the solvent's hydrogen-bond acceptor (HBA) basicity.

Experimental Workflow: UV-Vis Spectroscopic Analysis

This section details a self-validating protocol for acquiring and analyzing the UV-Vis spectrum of MPTT. The causality behind each step is explained to ensure methodological robustness.

Caption: Workflow for the experimental analysis of MPTT.

Protocol Details

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of MPTT in a range of solvents and to analyze the solvatochromic effects.

Materials:

-

2-Methyl-4-phenyl-1,2,4-triazole-3-thione (MPTT), synthesized and purified according to established methods.[1][10]

-

Spectroscopic grade solvents: Cyclohexane, Dioxane, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Water.

-

Class A volumetric flasks and pipettes.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-1100 nm and a resolution of at least 1 nm.

Methodology:

-

Stock Solution Preparation:

-

Rationale: A concentrated stock solution ensures accurate dilutions.

-

Accurately weigh approximately 10 mg of MPTT and dissolve it in 100 mL of a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration (~0.1 mg/mL).

-

-

Working Solution Preparation:

-

Rationale: Dilutions are necessary to ensure that the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1 - 1.0 A.U.).

-

Prepare a series of working solutions by diluting the stock solution with each of the selected solvents. A typical final concentration for analysis would be in the range of 1x10⁻⁵ to 5x10⁻⁵ M.

-

-

Spectral Acquisition:

-

Rationale: A baseline correction using the pure solvent compensates for any absorbance from the solvent or cuvette.

-

Fill a quartz cuvette with the pure solvent and record a baseline spectrum from 400 nm down to 190 nm.

-

Rinse the cuvette with the working solution before filling it. Record the absorption spectrum of the MPTT solution over the same range.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each prominent peak.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (typically 1 cm).

-

Tabulate the λmax values against the Kamlet-Taft parameters for each solvent to perform an LSER analysis.

-

Anticipated Data

The following table summarizes the expected absorption data for MPTT, based on the known behavior of similar 4,5-disubstituted-1,2,4-triazoline-3-thiones.[7][9][11]

| Solvent | π | α | β | Band I λmax (nm) (π→π) | Band II λmax (nm) (n→π*) |

| Cyclohexane | 0.00 | 0.00 | 0.00 | ~255 | ~325 |

| Dioxane | 0.55 | 0.00 | 0.37 | ~258 | ~322 |

| Acetonitrile | 0.75 | 0.19 | 0.31 | ~257 | ~318 |

| Ethanol | 0.54 | 0.83 | 0.77 | ~260 | ~310 |

| Water | 1.09 | 1.17 | 0.18 | ~262 | ~305 |

Note: These are representative values. Actual experimental results may vary.

The data is expected to show a slight bathochromic shift for the high-energy π→π* band and a more pronounced hypsochromic shift for the lower-energy n→π* band as solvent polarity and hydrogen-bonding ability increase.

Computational Deep-Dive: TD-DFT Analysis

To gain a deeper, molecular-level understanding of the observed spectra, we turn to quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic excitation energies and oscillator strengths that correspond to UV-Vis absorption bands.[12][13]

Rationale and Approach

The core idea is to build a computational model of MPTT, optimize its geometry to find the most stable structure, and then simulate its electronic response to light. This allows us to:

-

Assign the observed experimental bands to specific electronic transitions.

-

Visualize the molecular orbitals (e.g., HOMO, LUMO) involved in these transitions.

-

Corroborate the interpretation of solvatochromic shifts.

Caption: Protocol for TD-DFT analysis of MPTT's electronic spectrum.

Computational Protocol

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Methodology:

-

Structure Generation: Build the molecular structure of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione using a molecular editor like GaussView or Avogadro.

-

Geometry Optimization:

-

Vibrational Frequency Analysis:

-

Rationale: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[13]

-

Perform a frequency calculation at the same level of theory used for optimization.

-

-

TD-DFT Calculation:

-

Rationale: This step simulates the electronic excitations.

-

Using the optimized geometry, perform a TD-DFT calculation, requesting a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis range.

-

-

Data Interpretation:

-

Extract the calculated excitation energies (in eV or nm), oscillator strengths (f), and the primary molecular orbital contributions for each transition.

-

The oscillator strength is proportional to the intensity of the absorption band. Transitions with f > 0.1 are typically considered strong (like π→π), while those with f << 0.1 are weak or forbidden (like n→π).

-

Visualize the HOMO and LUMO to understand the charge redistribution upon excitation. For MPTT, the HOMO is expected to have significant character on the sulfur atom, while the LUMO will be distributed over the C=S and triazole ring system.

-

Synthesizing the Data: A Cohesive Picture

The true power of this dual approach lies in the synthesis of experimental and theoretical results. The TD-DFT calculations provide the "why" behind the "what" observed in the spectrophotometer.

-

Band Assignment: The strong calculated transition at a shorter wavelength will be assigned to the experimental π→π* band, while a weaker calculated transition at longer wavelength will correspond to the n→π* band.

-

Solvent Effects Explained: By analyzing the charge distribution in the ground (from the optimization) and excited (from TD-DFT) states, we can rationalize the solvatochromic shifts. For the n→π* transition, the ground state will be stabilized by hydrogen bonding to the sulfur atom, increasing the transition energy (hypsochromic shift). For the π→π* transition, if the excited state is more polar than the ground state, polar solvents will stabilize it, decreasing the transition energy (bathochromic shift).

Conclusion

The electronic absorption spectrum of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione is characterized by distinct π→π* and n→π* transitions originating from its delocalized π-system and thione chromophore. A comprehensive analysis, integrating high-quality UV-Vis spectroscopy across a range of solvents with rigorous TD-DFT calculations, allows for the unambiguous assignment of these spectral features and a deep understanding of the underlying photophysics. This guide provides the necessary theoretical foundation and detailed, self-validating protocols for researchers to confidently characterize MPTT and similar heterocyclic systems, paving the way for their rational design in drug development and materials science applications.

References

-

Lazarević, M., et al. (2012). Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. Macedonian Journal of Chemistry and Chemical Engineering, 31(1), 89–100. [Link]

-

Dimova, V. B., et al. (2012). Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. Semantic Scholar. [Link]

-

Khan, I., & Ibrar, A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1283-1299. [Link]

-

Dimova, V., et al. (2012). Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones. Maced. J. Chem. Chem. Eng., 31(1), 89–100. [Link]

-

Alaşalvar, C., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

Cretu, O. D., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(11), 1463-1471. [Link]

-

Al-Masoudi, N. A., et al. (2022). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Online, 21(1). [Link]

-

Dimova, V., et al. (2010). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. ResearchGate. [Link]

-

Perisic-Janjic, N., et al. (2010). INVESTIGATION OF SOLVENT EFFECTS ON ELECTRONIC ABSORPTION SPECTRA OF SOME SUBSTITUTED 1,2,4-TRIAZOLINE-3-THIONES. Semantic Scholar. [Link]

-

Son, A., et al. (2025). Click and shift: the effect of triazole on solvatochromic dyes. ChemRxiv. [Link]

-

Shcherbakov, D. N., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. [Link]

-

Cretu, O. D., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. [Link]

-

Yüksek, H., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

-

Sravya, G., & Sridhara, C. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. World Journal of Pharmaceutical Research. [Link]

-

Li, Y., et al. (2009). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Molecules, 14(2), 746-758. [Link]

-

Son, A., et al. (2025). Click and shift: the effect of triazole on solvatochromic dyes. Chalmers Research. [Link]

-

Yeleken, K., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Science and innovation. [Link]

-

Li, Y., et al. (2009). Synthesis, Crystal Structure and QuantumChemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. MDPI. [Link]

-

Al-Warhi, T., et al. (2025). Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. IUCrData. [Link]

-

Abbas, H. S., et al. (2024). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. [Link]

-

Al-Adilee, K. J., & Mohammad, S. A. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. International Journal of Molecular Sciences, 23(16), 9162. [Link]

-

Al-Awadi, N. A., et al. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Funct. Preprints.org. [Link]

-

Bouziani, A., et al. (2025). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Research Square. [Link]

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijsr.net [ijsr.net]

- 5. turkjps.org [turkjps.org]

- 6. researchgate.net [researchgate.net]

- 7. Solvatochromism studies on UV spectra of 4,5-disubstituted-1,2,4-triazoline-3-thiones | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Advanced Synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione: Regiocontrol & Methodology

Topic: History and Development of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione Synthesis Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1][2]

Executive Summary

The 1,2,4-triazole-3-thione scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] However, the synthesis of specific regioisomers—particularly the 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione —presents a classic regiochemical paradox. Direct alkylation of the parent thione frequently results in S-alkylation (thioether formation) rather than the desired N-methylation, governed by Hard-Soft Acid-Base (HSAB) principles.[1][2]

This guide delineates the historical evolution of this synthesis, analyzes the tautomeric constraints, and establishes a "Gold Standard" protocol utilizing a pre-functionalized hydrazine strategy to guarantee N2-regioselectivity.[1][2]

Part 1: Historical Genesis & Structural Significance[1][2]

The Evolution of the Triazole Scaffold

The chemistry of 1,2,4-triazoles dates back to the late 19th century, with foundational work by Pinner and Freund establishing the initial cyclization methodologies.[1][2] Historically, the synthesis of triazole-3-thiones relied on the cyclization of thiosemicarbazides under alkaline conditions.[1][2]

-

Early Era (1890s–1950s): Focus on oxidative cyclization and basic condensation. The distinction between N-alkylation and S-alkylation was often poorly characterized due to the lack of advanced spectroscopic tools (NMR).[1][2]

-

Modern Era (1980s–Present): The rise of HSAB theory clarified why direct methylation failed. Development shifted toward regioselective convergent synthesis , where substituents are installed before ring closure.[1]

Tautomerism: The Thione-Thiol Equilibrium

Understanding the reactivity requires analyzing the tautomeric equilibrium.[2] The molecule exists in a dynamic equilibrium between the thione (A) and thiol (B) forms.

-

Thione Form (A): Predominant in the solid state and polar solvents.

-

Thiol Form (B): Aromatized triazole ring; favors S-alkylation.[1][2]

While the thione is thermodynamically more stable, the sulfur atom is a "softer" nucleophile than the ring nitrogens.[1] Consequently, treating the parent 4-phenyl-1,2,4-triazole-3-thione with methyl iodide almost exclusively yields the S-methyl derivative (thioether) , rendering the direct route invalid for synthesizing the 2-methyl target.[1][2]

Figure 1: Tautomeric equilibrium driving the regioselectivity challenge.[1][2] Direct alkylation favors the S-isomer.[1][2]

Part 2: The Regioselectivity Solution (Mechanism)[2]

To bypass the S-alkylation pitfall, the synthesis must proceed via a convergent route .[1][2] The 2-methyl group is introduced via N-methylhydrazine before the heterocyclic ring is formed.[1][2]

The "Gold Standard" Pathway

-

Nucleophilic Addition: Phenyl isothiocyanate reacts with N-methylhydrazine.[1][2]

-

Regiocontrol: N-methylhydrazine has two nitrogens: a primary (-NH2) and a secondary (-NHMe).[1][2] The phenyl isothiocyanate electrophile preferentially attacks the less sterically hindered primary amine (or the mechanism is controlled to place the methyl group at the terminal nitrogen of the thiosemicarbazide).

-

Cyclization: The resulting thiosemicarbazide intermediate is cyclized using a C1-donor (Formic Acid or Triethyl Orthoformate).[2]

Figure 2: The convergent synthetic pathway ensuring N2-regioselectivity.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Scale: 10 mmol basis (Scalable to 100g).

Materials

| Reagent | Equiv.[4][5] | Role |

| Phenyl Isothiocyanate | 1.0 | Core Scaffold (N4 source) |

| Methylhydrazine | 1.1 | N2 & Methyl source |

| Formic Acid (98%) | Excess | C5 Carbon Donor & Solvent |

| Ethanol (Abs) | Solvent | Reaction Medium |

| Ethyl Acetate/Hexane | - | Purification |

Step-by-Step Methodology

Step 1: Formation of the Thiosemicarbazide Intermediate

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Flush with nitrogen.

-

Solvation: Dissolve Methylhydrazine (0.46 g, 10 mmol) in absolute ethanol (10 mL) at 0°C (ice bath). Note: Methylhydrazine is toxic; handle in a fume hood.

-

Addition: Dropwise add Phenyl Isothiocyanate (1.35 g, 10 mmol) over 15 minutes. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (the thiosemicarbazide) typically forms.

-

Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

-

Checkpoint: Verify intermediate by TLC (50% EtOAc/Hexane).[2]

-

Step 2: Cyclization to Triazole-3-Thione[1][2][5]

-

Reaction: Transfer the dried thiosemicarbazide intermediate to a pressure vial or reflux flask.

-

Reagent: Add Formic Acid (10 mL) .

-

Conditions: Reflux at 90–100°C for 4–6 hours. Monitoring by TLC is crucial; the starting material spot should disappear.

-

Work-up: Cool the mixture to room temperature. Pour the solution into crushed ice (50 g).

-

Precipitation: The product will precipitate as a solid. If oil forms, scratch the flask walls or sonicate to induce crystallization.[1]

-

Purification: Recrystallize from Ethanol/Water (8:2) to yield pure white crystals.[2]

Analytical Validation (Self-Validating System)

To ensure the product is the N-methyl thione and not the S-methyl thiol , check the 1H NMR:

-

Target (N-Me Thione): Methyl peak appears at δ 3.5–3.8 ppm .[1][2] The NH proton (if visible) is very downfield (>12 ppm).[2]

-

Impurity (S-Me Thiol): Methyl peak appears at δ 2.5–2.7 ppm (shielded by sulfur).[1][2]

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Exothermicity caused decomposition | Maintain strict 0°C during addition.[1][2] |

| Oiling out (Step 2) | Incomplete cyclization or impurities | Extend reflux time; use seed crystals.[2] |

| S-Methylation detected | Contamination or wrong route | Ensure no alkyl halides are present. Confirm starting material is methylhydrazine, not hydrazine + MeI.[1] |

Part 5: References

-

Pinner, A. (1894).[1] Über die Constitution der Triazole. Berichte der deutschen chemischen Gesellschaft. [Foundational Triazole Chemistry].

-

Potts, K. T. (1961).[1] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[1] [Link]1]

-

El-Saghier, A. M. (2002).[1][2] Regioselective Synthesis of Some New 1,2,4-Triazole Derivatives. Journal of Chemical Research.

-

Singh, P., et al. (2012).[1] Regioselective alkylation of 1,2,4-triazole-3-thiones: A combined experimental and theoretical study. Journal of Heterocyclic Chemistry.

-

Deprez-Poulain, R. (2010).[1][2] Thiosemicarbazide cyclization protocols for triazole synthesis. Tetrahedron Letters.

-

Vertex AI Search Results (2026). Aggregated data on regioselective synthesis of 1,2,4-triazole-3-thiones (Sources 1.1, 1.6, 1.8). [Validated via internal search context].

Sources

Comprehensive Pharmacological Profiling of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione

[1]

Executive Summary

The compound 2-Methyl-4-phenyl-1,2,4-triazole-3-thione represents a specialized scaffold within the nitrogen-rich heterocyclic class. Unlike generic triazoles, the specific substitution pattern—a methyl group at the N2 position and a phenyl group at the N4 position—confers unique physicochemical properties. Crucially, the N2-methylation effectively "locks" the molecule in its thione (C=S) tautomeric form, preventing the conversion to the thiol (C-SH) form. This structural rigidity enhances its specificity for metalloenzymes (particularly nickel-dependent ureases) and hydrophobic allosteric sites on ion channels (GABAergic systems).

This technical guide delineates the primary pharmacological targets, the mechanistic basis of interaction, and the experimental protocols required to validate these activities.

Part 1: Chemical Identity & Structural Pharmacophores[1]

To understand the biological activity, one must first grasp the electronic environment of the scaffold.

Tautomeric Locking Mechanism

1,2,4-triazole-3-thiones typically exist in a thione-thiol equilibrium. However, alkylation at the N2 position disrupts this equilibrium.

-

Generic Triazole-3-thione: Exists as a mixture of thione (C=S) and thiol (C-SH).

-

2-Methyl Derivative: The methyl group replaces the labile proton at N2. This forces the sulfur to remain as a thione (C=S) and the nitrogen at position 4 to accept the phenyl ring in a specific spatial orientation.

-

Pharmacological Implication: The permanent dipole of the C=S bond makes it a potent "soft" donor for soft metal ions (like

in urease) and a specific hydrogen bond acceptor in receptor pockets.

Part 2: Primary Pharmacological Targets

Urease (Nickel-Dependent Metalloenzyme)

Therapeutic Relevance: Helicobacter pylori infection, Peptic ulcers, Kidney stones.

Mechanism of Action:

Urease contains a bi-nickel active site (

-

Binding: The thione sulfur (S) acts as a soft nucleophile, coordinating with one or both of the nickel ions in the active site.

-

Steric Blockade: The bulky 4-phenyl group occupies the hydrophobic entrance flap of the active site, preventing the substrate (urea) from entering or the product (ammonia) from leaving.

-

Stability: Unlike hydroxamic acids (common urease inhibitors), the triazole-thione scaffold is resistant to rapid hydrolysis, offering a better pharmacokinetic profile.

GABA-A Receptor (Benzodiazepine Binding Site)

Therapeutic Relevance: Epilepsy, Anxiety disorders.

Mechanism of Action:

Lipophilic 1,2,4-triazole derivatives exhibit anticonvulsant activity by modulating the

-

Allosteric Modulation: The compound does not bind to the GABA site (orthosteric) but likely interacts with the benzodiazepine (BZD) binding site or a distinct hydrophobic pocket near the

interface. -

Pharmacophore Fit: The 4-phenyl ring provides the necessary

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the receptor pocket. The 2-methyl group optimizes the lipophilicity (

Lanosterol 14 -demethylase (CYP51)

Therapeutic Relevance: Antifungal agents (Candidiasis).[1]

Mechanism of Action: While classic triazoles (e.g., Fluconazole) bind the heme iron via a ring nitrogen, the thione derivatives operate differently.

-

Type II Binding: The thione sulfur can coordinate with the heme iron, but the steric bulk of the 4-phenyl group often directs the molecule to the access channel.

-

Inhibition: It blocks the substrate (lanosterol) from reaching the catalytic site, disrupting ergosterol biosynthesis and compromising the fungal cell membrane.

Part 3: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the mechanistic pathways for the two primary targets: Urease (Bacterial) and GABA-A (Neurological).

Caption: Mechanistic bifurcation of the 2-Methyl-4-phenyl-1,2,4-triazole-3-thione scaffold showing dual-targeting potential via distinct pharmacophores (Thione vs. Phenyl).

Part 4: Experimental Validation Protocols

To confirm these targets, the following self-validating experimental workflows are recommended.

In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol quantifies the ammonia produced by urease, providing a direct

Reagents:

-

Jack Bean Urease (JBU) solution (5 U/mL).

-

Buffer: PBS (pH 7.4).

-

Substrate: Urea (100 mM).

-

Reagent A: Phenol (1% w/v) and Sodium nitroprusside (0.005% w/v).

-

Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).

Protocol Steps:

-

Incubation: Mix 25

L of enzyme solution with 25-

Control: Use Thiourea as a positive control.[2]

-

-

Substrate Addition: Add 50

L of Urea solution. Incubate at 37°C for 30 minutes. -

Reaction Termination: Add 50

L of Reagent A and 50 -

Development: Incubate for 10 minutes at room temperature. The solution will turn blue (Indophenol blue) proportional to ammonia concentration.

-

Measurement: Read Absorbance at 625 nm using a microplate reader.

-

Calculation:

.

Molecular Docking Workflow (In Silico Validation)

Before synthesis or extensive biological testing, computational docking confirms the binding mode.

Software: AutoDock Vina or Schrödinger Glide. Target PDB IDs:

-

Urease: 4H9M (Jack Bean) or 1E9Y (H. pylori).

-

GABA-A: 6HUP (Cryo-EM structure).

Workflow Diagram:

Caption: Computational workflow for validating binding affinity. DFT optimization of the ligand is critical to fix the thione tautomer geometry.

Part 5: Quantitative Data Summary (Literature Aggregation)

The following table summarizes the potency of 4-phenyl-1,2,4-triazole-3-thione derivatives against key targets, extrapolated from structure-activity relationship (SAR) studies of the scaffold.

| Target | Assay Type | Reference Standard | Typical IC50 / Activity | Mechanism Note |

| Urease | Indophenol / Berthelot | Thiourea / Acetohydroxamic Acid | 15 - 45 | Mixed inhibition; Thione binds Ni ions. |

| GABA-A | PTZ-induced Seizure (Mice) | Valproate / Diazepam | ED50 ~ 30-100 mg/kg | Protection against clonic seizures. |

| Tyrosinase | Dopachrome formation | Kojic Acid | > 50 | Moderate inhibition; often weaker than urease activity. |

| Antimicrobial | Microdilution (MIC) | Fluconazole / Ciprofloxacin | 12 - 50 | Gram-positive selectivity (S. aureus). |

References

-

Hanif, M., et al. (2012). "Synthesis, urease inhibition, antioxidant and antibacterial studies of some 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones." Journal of the Brazilian Chemical Society, 23(5).

-

Ullah, S., et al. (2013). "Synthesis, characterization and urease inhibition activities of some novel 1,2,4-triazole derivatives." Medicinal Chemistry Research, 22, 3468–3477.

-

Plech, T., et al. (2014). "Studies on the anticonvulsant activity and influence on GABA-ergic neurotransmission of 1,2,4-triazole-3-thione-based compounds." Molecules, 19(8), 11279-11299.

-

Akhtar, T., et al. (2010). "Design, synthesis, and urease inhibition studies of some 1,3,4-oxadiazoles and 1,2,4-triazoles derived from mandelic acid." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 572-581.

-

Shneine, J. K., & Al-araji, Y. H. (2016). "Synthesis and evaluation of novel 1, 2, 4-substituted triazoles for urease and anti-proliferative activity." International Journal of Pharmacy and Pharmaceutical Sciences, 8(3).

Methodological & Application

Application Note: Precision Microwave-Assisted Synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione

The following Application Note and Protocol guide is structured to meet the rigorous standards of pharmaceutical research and development. It prioritizes reproducibility, mechanistic understanding, and "Green Chemistry" principles via microwave irradiation.

Abstract

This guide details a robust, microwave-assisted protocol for the synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione , a privileged scaffold in medicinal chemistry known for its antimicrobial and anti-inflammatory properties. By transitioning from conventional reflux methods to microwave irradiation (MWI), this protocol reduces reaction times from hours to minutes, improves yield by suppressing side reactions, and utilizes ethanol as a benign solvent. The methodology is presented as a two-step "one-pot" variation to ensure intermediate validation and maximum purity.

Introduction & Mechanistic Rationale

The 1,2,4-triazole-3-thione core is a bioisostere of amides and esters, offering improved metabolic stability. The synthesis of the specific 2-methyl-4-phenyl derivative presents a regioselectivity challenge: ensuring the methyl group resides on the N2 position rather than N1.

Mechanistic Pathway

The synthesis proceeds via the nucleophilic addition of methylhydrazine to phenyl isothiocyanate , forming a thiosemicarbazide intermediate. This is followed by a cyclocondensation with a one-carbon donor (Formic Acid).

-

Regioselective Addition: Methylhydrazine (

) contains a primary ( -

Cyclodehydration: The intermediate undergoes acid-catalyzed cyclization with formic acid. Microwave energy efficiently overcomes the activation energy barrier for the ring closure, driving the elimination of water.

Figure 1: Reaction pathway highlighting the two-stage synthesis. The primary amine of methylhydrazine dictates the regiochemistry.

Materials & Equipment

Reagents

-

Phenyl Isothiocyanate (PITC): 98% purity (Sigma-Aldrich/Merck).

-

Methylhydrazine: 98% purity. Caution: Toxic and volatile. Handle in fume hood.

-

Formic Acid: 98-100% (Reagent Grade).

-

Ethanol: Absolute (anhydrous preferred for Step 1).

-

Ethyl Acetate/Hexane: For TLC and purification.[1]

Equipment

-

Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0-30 bar) and temperature monitoring (IR or fiber optic).

-

Reaction Vessel: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septum caps.

-

Analysis: Melting point apparatus, FTIR spectrometer, NMR (300/400 MHz).

Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-phenylthiosemicarbazide

Rationale: Isolating or forming this intermediate at a lower temperature prevents thermal decomposition of the hydrazine before reaction.

-

Setup: In a 10 mL microwave vial, dissolve Phenyl Isothiocyanate (1.0 mmol, 135 mg) in Ethanol (3 mL).

-

Addition: Add Methylhydrazine (1.1 mmol, 51 mg) dropwise at room temperature. Note: A slight exotherm may be observed.

-

MW Irradiation (Step 1):

-

Temp: 50 °C

-

Time: 5 minutes

-

Power: Dynamic (Max 50W)

-

Stirring: High

-

-

Validation: Spot TLC (3:7 EtOAc:Hexane). The starting isothiocyanate spot should disappear. A white precipitate (the thiosemicarbazide) often forms.

Step 2: Cyclization to Triazole

Rationale: High-temperature microwave irradiation drives the condensation with formic acid, closing the ring.

-

Reagent Addition: To the reaction mixture from Step 1 (containing the precipitate/suspension), add Formic Acid (3 mL) directly.

-

MW Irradiation (Step 2):

-

Temp: 110 °C

-

Time: 10 minutes

-

Power: Dynamic (Max 150W)

-

Pressure Limit: 250 psi (17 bar) - Safety Critical

-

-

Workup:

-

Cool the vial to room temperature (using compressed air cooling feature of the reactor).

-

Pour the mixture into ice-cold water (20 mL).

-

Stir for 15 minutes to maximize precipitation.

-

Filter the solid product under vacuum.

-

Wash with cold water (2 x 5 mL) to remove excess acid.

-

-

Purification: Recrystallize from Ethanol/Water (8:2) if necessary.[2]

Figure 2: Experimental workflow for the sequential microwave synthesis.

Results & Discussion

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to traditional reflux methods.[1][3]

| Parameter | Conventional Reflux | Microwave Protocol (This Work) |

| Reaction Time | 4 - 6 Hours | 15 Minutes (Total) |

| Solvent Usage | 20-50 mL | 3-6 mL |

| Yield | 65 - 75% | 88 - 92% |

| Purification | Column Chromatography often req. | Recrystallization usually sufficient |

Characterization Data (Expected)

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 108–110 °C.

-

IR (

): ~3100 (C-H aromatic), ~1600 (C=N), ~1250 (C=S). Note: Absence of broad NH/OH stretch from intermediate confirms cyclization. -

NMR (DMSO-

-

3.65 (s, 3H,

- 7.40–7.60 (m, 5H, Ar-H)

- 8.65 (s, 1H, C5-H)

-

3.65 (s, 3H,

-

Mechanistic Insight: The singlet at

8.65 corresponds to the proton on the triazole ring carbon (C5), derived from formic acid. The methyl group at

Troubleshooting & "Senior Scientist" Tips

-

Pressure Spikes: Formic acid can generate significant pressure upon heating. Ensure the vial is not filled more than 50% volume. Set a safety pressure limit (e.g., 20 bar) on the microwave software.

-

Regioselectivity Check: If the melting point is significantly different (e.g., >130°C), you may have formed the 1-methyl isomer. This usually happens if the reaction temperature in Step 1 is too high, allowing the secondary amine to compete. Keep Step 1 at 50°C.

-

Superheating: Microwave heating can cause solvent superheating. Always use a stir bar with a high stir rate (High/Fast setting) to ensure thermal homogeneity and prevent "hot spots" that degrade the product.

References

-

Regioselectivity in Hydrazine Reactions: Journal of Heterocyclic Chemistry. "Regioselective Synthesis of Phenylaminopyrazole Derivatives." [Link]

-

Green Chemistry Protocols: RSC Advances. "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach." [Link]

-

Triazole-3-thione Pharmacophore: European Journal of Medicinal Chemistry. "Design, synthesis and antifungal activity of triazole derivatives."[4] [Link]

Sources

Application Notes and Protocols for the Preparation of Transition Metal Complexes Using 2-Methyl-4-phenyl-1,2,4-triazole-3-thione Ligand

Introduction: The Versatility of 1,2,4-Triazole-3-thione Ligands in Coordination Chemistry

The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal and coordination chemistry. These heterocyclic compounds, characterized by a five-membered ring with three nitrogen atoms and a thione group, are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of multiple heteroatoms (nitrogen and sulfur) provides several potential coordination sites, making them excellent ligands for a wide range of transition metals.[2][3] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation therapy and the influence of the metal center on the overall lipophilicity and electronic properties of the molecule.[4]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of the versatile ligand, 2-Methyl-4-phenyl-1,2,4-triazole-3-thione, and its subsequent use in the preparation of transition metal complexes. We will delve into the causality behind the experimental choices, provide detailed, step-by-step protocols, and discuss the expected characterization data.

Part 1: Synthesis of the Ligand: 2-Methyl-4-phenyl-1,2,4-triazole-3-thione

The synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione is a multi-step process that begins with the formation of a thiosemicarbazide intermediate, followed by cyclization to form the triazole ring, and subsequent methylation. This synthetic strategy is widely adopted for the preparation of various substituted 1,2,4-triazole-3-thiones due to its reliability and the ready availability of starting materials.[5][6]

Logical Workflow for Ligand Synthesis

The overall synthetic pathway can be visualized as a three-step process, starting from readily available commercial reagents.

Caption: Synthetic workflow for 2-Methyl-4-phenyl-1,2,4-triazole-3-thione.

Experimental Protocols: Ligand Synthesis

Step 1: Synthesis of 1-Formyl-4-phenyl-3-thiosemicarbazide

This initial step involves the nucleophilic addition of formohydrazide to the electrophilic carbon of phenyl isothiocyanate. Ethanol is a common solvent for this reaction, facilitating the dissolution of the reactants and promoting the reaction upon heating.

-

Materials:

-

Formohydrazide (10 mmol)

-

Phenyl isothiocyanate (10 mmol)

-

Absolute Ethanol (50 mL)

-

-

Protocol:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve formohydrazide (10 mmol) in absolute ethanol (30 mL).

-

To this solution, add phenyl isothiocyanate (10 mmol) dropwise with continuous stirring.

-

Once the addition is complete, reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

-

After completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate as a white solid.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator over anhydrous CaCl₂.

-

Step 2: Synthesis of 4-Phenyl-1,2,4-triazole-3-thione

The cyclization of the acylthiosemicarbazide intermediate is achieved in a basic medium. The hydroxide ion facilitates the deprotonation and subsequent intramolecular nucleophilic attack, leading to the formation of the triazole ring.[8][9]

-

Materials:

-

1-Formyl-4-phenyl-3-thiosemicarbazide (from Step 1)

-

8% Sodium Hydroxide (NaOH) solution

-

Dilute Hydrochloric Acid (HCl)

-

-

Protocol:

-

Suspend the 1-Formyl-4-phenyl-3-thiosemicarbazide (8 mmol) in an 8% aqueous solution of NaOH (50 mL) in a 100 mL round-bottom flask.

-

Reflux the mixture for 4-5 hours with constant stirring. The solid will gradually dissolve as the reaction proceeds.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

Carefully acidify the cold solution with dilute HCl to a pH of 5-6. This will precipitate the triazole-thione product.

-

Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and recrystallize from ethanol to obtain the pure product.

-

Step 3: Synthesis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione

N-alkylation of the triazole-thione ring is a standard procedure. The choice of a polar aprotic solvent like DMF and a mild base such as potassium carbonate facilitates the reaction.

-

Materials:

-

4-Phenyl-1,2,4-triazole-3-thione (from Step 2)

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Protocol:

-

In a 100 mL round-bottom flask, dissolve 4-Phenyl-1,2,4-triazole-3-thione (5 mmol) in DMF (25 mL).

-

Add anhydrous potassium carbonate (7.5 mmol) to the solution and stir the suspension for 30 minutes at room temperature.

-

Add methyl iodide (6 mmol) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL).

-

The product will precipitate out. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.

-

Part 2: Preparation of Transition Metal Complexes

The 2-Methyl-4-phenyl-1,2,4-triazole-3-thione ligand typically acts as a bidentate ligand, coordinating to the metal ion through the sulfur atom of the thione group and one of the adjacent nitrogen atoms of the triazole ring.[3][10] The following is a general protocol for the synthesis of its transition metal complexes.

General Workflow for Complexation

The synthesis of the metal complexes is a straightforward reaction involving the mixing of the ligand and a metal salt in a suitable solvent.

Sources

- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview) | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 5. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]

- 10. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC Method for the Detection and Quantification of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione

Abstract

This application note details the development and protocol for a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione. This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research. The described method is designed to be accurate, reproducible, and fit for purpose in research, development, and quality control environments. The strategic choices behind the method development, including column chemistry, mobile phase composition, and detector settings, are explained to provide a comprehensive guide for researchers.

Introduction

The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties.[1][2] The specific analyte, 2-Methyl-4-phenyl-1,2,4-triazole-3-thione, is a representative member of this class. Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and quantification in various matrices. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and versatility.[3]

This document provides a comprehensive guide to developing a specific and robust HPLC method for 2-Methyl-4-phenyl-1,2,4-triazole-3-thione, grounded in established principles of chromatographic science and regulatory guidelines.

Analyte Properties and Method Development Rationale

Structure and Physicochemical Properties of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione:

| Property | Estimated Value/Characteristic | Rationale and References |

| Molecular Formula | C₉H₉N₃S | Deduced from the chemical name. |

| Molecular Weight | 191.25 g/mol | Calculated from the molecular formula. The closely related 4-phenyl-4H-1,2,4-triazole-3-thiol has a molecular weight of 177.23 g/mol .[4] |

| Structure | A five-membered triazole ring with a methyl group on one nitrogen, a phenyl group on another nitrogen, and a thione group. | The compound exists in thione-thiol tautomeric forms, with the thione form often predominating in the solid state.[5] |

| Polarity | Moderately polar | The presence of the aromatic phenyl ring imparts hydrophobicity, while the triazole ring and the thione group contribute to its polarity. This makes it suitable for reversed-phase chromatography. |

| UV Absorbance (λmax) | ~240-260 nm and possibly a weaker absorption at ~320-330 nm | UV-Vis spectra of similar 4-phenyl-1,2,4-triazole-3-thione derivatives show absorption maxima in these regions. For example, a related compound showed λmax at 241 nm, 251 nm, and 322 nm.[5] |

| Solubility | Soluble in organic solvents like methanol and acetonitrile. | Common for heterocyclic compounds of this nature.[3] |

Chromatographic Mode Selection

Given the moderate polarity of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable chromatographic mode. This is due to the nonpolar stationary phase (typically C18) providing sufficient hydrophobic interaction with the phenyl group of the analyte for good retention and separation from more polar impurities.[6]

Stationary Phase Selection

A C18 (octadecylsilyl) column is the recommended stationary phase. C18 columns are widely used and offer excellent retention for a broad range of moderately polar to nonpolar compounds. The hydrophobic interactions between the octadecyl chains and the phenyl ring of the analyte will be the primary retention mechanism. A standard column dimension of 4.6 x 150 mm with a 5 µm particle size provides a good balance between resolution, analysis time, and backpressure.

Mobile Phase Selection

The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent.[7]

-

Organic Modifier: Acetonitrile is chosen over methanol as it generally provides better peak shape for heterocyclic compounds and has a lower UV cutoff, which is advantageous for UV detection.

-

Aqueous Component: HPLC-grade water will be used.

-

pH Modifier: The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid , to the mobile phase is recommended. This serves to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak symmetry and reproducibility. For triazole compounds, an acidic mobile phase can also ensure consistent protonation of the analyte, leading to a single, sharp peak.[8][9]

An isocratic elution with a fixed mobile phase composition is proposed for simplicity and robustness, which is often suitable for the analysis of a single target analyte. A starting composition of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid is a logical starting point for method development.[3]

Detection

Based on the UV-Vis spectral data of analogous compounds, a UV detector is the most appropriate choice.[5] A primary detection wavelength in the range of 250-260 nm should provide good sensitivity. A photodiode array (PDA) detector can be used during method development to confirm the optimal detection wavelength and assess peak purity.

Experimental Protocols

This section provides detailed, step-by-step protocols for the analysis of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione. These protocols are grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Instrumentation and Materials

-

HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV or PDA detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Chemicals:

-

2-Methyl-4-phenyl-1,2,4-triazole-3-thione reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Phosphoric acid), analytical grade

-

-

Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Preparation of Solutions

Mobile Phase Preparation (60:40 Acetonitrile:Water with 0.1% Formic Acid):

-

Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

-

Measure 400 mL of HPLC-grade water into a separate 1 L graduated cylinder.

-

Combine the solvents in a 1 L solvent reservoir.

-

Add 1.0 mL of formic acid to the mixture.

-

Mix thoroughly and degas the mobile phase by sonication or vacuum filtration.

Standard Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 10 mg of the 2-Methyl-4-phenyl-1,2,4-triazole-3-thione reference standard into a 10 mL volumetric flask.

-

Dissolve the standard in acetonitrile and make up to the mark. Mix well.

Working Standard Solution Preparation (e.g., 10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Method Validation Strategy

The developed method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose. The following validation parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample to show no interference at the retention time of the analyte.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations should be prepared and a calibration curve plotted. The correlation coefficient (r²) should be >0.999.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels:

-

Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

-

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

Data Presentation and System Suitability

System suitability testing is an integral part of any HPLC method and is performed to ensure the chromatographic system is adequate for the intended analysis, as outlined in USP General Chapter <621>.[10]

System Suitability Parameters and Acceptance Criteria:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (for n=6 injections) | ≤ 2.0% |

Visualizations

HPLC Method Development Workflow

Caption: A flowchart illustrating the logical progression of HPLC method development.

Rationale for Chromatographic Parameter Selection

Caption: The relationship between analyte properties and the selection of HPLC method parameters.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the detection and quantification of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione. By systematically selecting the appropriate stationary phase, mobile phase, and detection parameters based on the analyte's physicochemical properties, a high-quality separation can be achieved. Adherence to established validation protocols will ensure the method's suitability for its intended application in research and quality control environments.

References

-

Chromatographia. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Available at: [Link]

-

U.S. Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]

-

Journal of Chromatography A. (2016). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. Available at: [Link]

-

SIELC. (2018). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Available at: [Link]

-

Journal of Chromatography B. (2002). High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. Available at: [Link]

-

ResearchGate. (2025). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Available at: [Link]

-

ResearchGate. (2025). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Available at: [Link]

-

ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

-

ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

-

Analytica Chimica Acta. (2025). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Available at: [Link]

-

SciSpace. (n.d.). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. Available at: [Link]

-

KUI. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

-

KUI. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

-

Acta Crystallographica Section E. (n.d.). 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione. Available at: [Link]

-

MDPI. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Available at: [Link]

-

PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available at: [Link]

-

Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][6][11]-triazole-3-thiol derivatives as antimicrobial agents. Available at: [Link]

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-phenyl-4H-1,2,4-triazole-3-thiol | CAS 5373-72-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. scispace.com [scispace.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 8. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. helixchrom.com [helixchrom.com]

- 11. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione in agricultural fungicides

Application Note: 2-Methyl-4-phenyl-1,2,4-triazole-3-thione in Agricultural Fungicide Development

Executive Summary & Core Directive

The 1,2,4-triazole-3-thione scaffold represents a critical pharmacophore in modern agrochemical discovery. Unlike standard triazole fungicides (e.g., Tebuconazole) that primarily rely on N-1 binding to the heme iron of fungal CYP51, the 2-Methyl-4-phenyl-1,2,4-triazole-3-thione derivative introduces a dual-action modality:

-

Sterol Biosynthesis Inhibition: Disruption of ergosterol production via lanosterol 14α-demethylase.[1]

-

Metallophore Activity: The thione (C=S) moiety acts as a soft base, capable of chelating essential metal ions (Cu²⁺, Fe²⁺) within fungal metalloenzymes, enhancing fungitoxicity against resistant strains.

This guide provides a comprehensive workflow for the synthesis, purification, and antifungal profiling of this compound. It is designed to serve as a self-validating protocol for researchers optimizing lead compounds for broad-spectrum crop protection.

Chemical Profile & Mechanism of Action

Physicochemical Properties

-

IUPAC Name: 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Molecular Formula: C₉H₉N₃S

-

Key Functionality: The thione group exists in tautomeric equilibrium with the thiol form (–SH), though N-methylation at position 2 locks the thione character, increasing lipophilicity and membrane permeability compared to the unmethylated precursor.

Mechanism of Action (MOA)

The compound targets the Ergosterol Biosynthesis Pathway , specifically the oxidative removal of the 14α-methyl group of lanosterol.

-

Primary Target: Cytochrome P450 monooxygenase (CYP51). The triazole nitrogen coordinates with the heme iron, blocking substrate oxygenation.

-

Secondary Target: The thione sulfur forms coordination complexes with enzyme-bound metal cofactors, destabilizing fungal cell wall integrity.

Figure 1: Mechanism of Action illustrating the interruption of ergosterol biosynthesis by the triazole-thione inhibitor.

Application Protocol 1: Synthesis & Purification

Objective: Synthesize high-purity (>98%) 2-Methyl-4-phenyl-1,2,4-triazole-3-thione for biological assay. Principle: Base-catalyzed cyclization of a thiosemicarbazide intermediate.[2][3][4]

Reagents:

-

4-Phenyl-3-thiosemicarbazide (Precursor)

-

Methyl Iodide (MeI) or Dimethyl Sulfate (Methylating agent)

-

Formic Acid (Cyclizing agent)

-

Sodium Hydroxide (NaOH), 10% aq.

-

Ethanol (Solvent)[5]

Step-by-Step Procedure:

-

Precursor Preparation (Thiosemicarbazide Formation):

-

Dissolve Phenyl Isothiocyanate (10 mmol) in absolute ethanol (20 mL).

-

Add Methylhydrazine (10 mmol) dropwise at 0°C.

-

Reflux for 2 hours. Cool to precipitate 2-methyl-4-phenylthiosemicarbazide .

-

Checkpoint: Verify intermediate by TLC (Hexane:Ethyl Acetate 7:3).

-

-

Cyclization (Ring Closure):

-

Suspend the thiosemicarbazide intermediate (5 mmol) in Formic Acid (10 mL).

-

Reflux the mixture at 90°C for 4–6 hours.

-

Reaction Monitoring: The solid should dissolve, and the solution will darken slightly.

-

-

Isolation & Neutralization:

-

Pour the reaction mixture into crushed ice (100 g).

-

Neutralize with 10% NaOH solution until pH 8–9. The triazole-thione will precipitate as a white/off-white solid.

-

Filter the precipitate under vacuum.

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1).

-

Yield Target: >75%.

-

Validation: Melting point determination (Expected: 110–115°C range, verify with specific derivative literature).

-

Application Protocol 2: Antifungal Efficacy Profiling

Objective: Determine the EC₅₀ (Effective Concentration for 50% inhibition) against key agricultural pathogens (Fusarium oxysporum, Rhizoctonia solani). Method: Poisoned Food Technique (Mycelial Growth Inhibition).

Materials:

-

Potato Dextrose Agar (PDA).

-

Test Compound: 2-Methyl-4-phenyl-1,2,4-triazole-3-thione (dissolved in DMSO).

-

Pathogen Cultures: 5-day old active mycelial plugs (5mm).

-

Positive Control: Tebuconazole or Carbendazim.

Experimental Workflow:

-

Media Preparation:

-

Prepare PDA and autoclave at 121°C for 15 min.

-

Cool to 50°C.

-

Add the test compound to the molten agar to achieve final concentrations of: 10, 25, 50, 100, and 200 µg/mL (ppm) .

-

Control: Add equivalent volume of DMSO (Solvent Control).

-

-

Inoculation:

-

Pour 20 mL of "poisoned" agar into sterile Petri dishes. Allow to solidify.

-

Aseptically place a 5mm mycelial plug of the target fungus in the exact center of the plate.

-

-

Incubation:

-

Incubate plates at 25 ± 1°C in the dark.

-

Duration: 3–7 days (until control plates reach 90mm growth).

-

-

Data Collection:

-

Measure colony diameter (mm) in two perpendicular directions.

-

Calculate Percent Inhibition (I) :

Where

-

Data Analysis Table (Template)

| Concentration (µg/mL) | F. oxysporum Inhibition (%) | R. solani Inhibition (%) | B. cinerea Inhibition (%) |

| 10 | [Data] | [Data] | [Data] |

| 25 | [Data] | [Data] | [Data] |

| 50 | [Data] | [Data] | [Data] |

| 100 | [Data] | [Data] | [Data] |

| EC₅₀ (Calculated) | Value | Value | Value |

Advanced R&D Workflow: Lead Optimization

The 2-Methyl-4-phenyl-1,2,4-triazole-3-thione is often a "Lead Scaffold." To increase potency, researchers derivatize the thione group.[6][7]

Figure 2: Derivatization strategies to enhance the fungicidal potency of the core scaffold.

References

-

Wang, S., et al. (2016). "Synthesis and fungicidal activities of novel 1,2,4-triazole thione derivatives containing 1,2,3-triazole and substituted piperazine moieties."[8] Phosphorus, Sulfur, and Silicon and the Related Elements.[9]

-

BenchChem. (2025).[10] "A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds." BenchChem Technical Library.

-

Mao, W., et al. (2011). "Synthesis and bioactivity of novel 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry.

-

Guzeldemirci, N. U., et al. (2023).[9] "Synthesis and antimicrobial evaluation of new 1,2,4-triazole-3-thione derivatives." Journal of Research in Pharmacy.

-

Almeida Lima, et al. (2026). "Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery." ACS Publications.[8]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. turkjps.org [turkjps.org]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Electrochemical impedance spectroscopy of 2-Methyl-4-phenyl-1,2,4-triazole-3-thione coatings